molecular formula C30H39N3O4 B3363550 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt CAS No. 103213-48-5

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt

Cat. No.: B3363550
CAS No.: 103213-48-5
M. Wt: 505.6 g/mol
InChI Key: XDPXKWNJBRNWLP-YNOPKORFSA-N
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Description

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt is a complex organic compound known for its unique chemical structure and properties. It is often used in biochemical research and has applications in various scientific fields due to its reactivity and interaction with biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt typically involves the reaction of 3-(2-Furyl)acryloyl chloride with L-tryptophan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furylacryloyl derivatives, while reduction can produce various tryptophan derivatives .

Scientific Research Applications

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)acryloyl-L-tryptophan methyl ester
  • N-(3-(2-Furyl)acryloyl)-L-tryptophan

Uniqueness

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt is unique due to its specific dicyclohexylammonium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4.C12H23N/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23);11-13H,1-10H2/b8-7+;/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPXKWNJBRNWLP-YNOPKORFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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